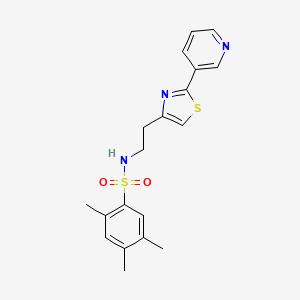

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction, the catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed. It can also involve studying the mechanism of these reactions .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions it undergoes .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyrroles

- Research demonstrates efficient preparation of various 3-fluorinated pyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are structurally similar to 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde. These compounds are synthesized through a process involving electrophilic alpha,alpha-difluorination and subsequent aromatization (Surmont et al., 2009).

Molecular Magnets

- A study highlights the use of pyrrole carbaldehydes in the formation of high nuclearity {Mn(III)25} barrel-like clusters. These compounds exhibit single-molecule magnetic behavior, indicating potential applications in magnetic materials (Giannopoulos et al., 2014).

Organometallic Chemistry

- Research in organometallic chemistry involves the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, offering insights into the chemical behavior and applications of pyrrole carbaldehydes in this field (Denat et al., 1992).

Antitumor Properties

- A novel compound, related to pyrrole carbaldehydes, demonstrated antitumor properties in vitro, hinting at the potential biomedical applications of related compounds (Jia et al., 2015).

Pyrrole Synthesis

- Various methods for synthesizing pyrrole-2-carbaldehydes and related compounds have been developed. These include transformations using carbohydrates, offering avenues for creating a diverse array of pyrrole derivatives (Adhikary et al., 2015).

Ligand Synthesis in Coordination Chemistry

- The synthesis and characterization of ligands based on pyrrole carbaldehydes for metal complexes, particularly in aluminum and zinc complexes, have been explored. This research contributes to understanding the role of such ligands in coordination chemistry and polymerization processes (Qiao et al., 2011).

Development of Fluorescent Compounds

- Studies on the synthesis of pyrrole-2-carbaldehyde derivatives have led to the creation of compounds with unique fluorescent properties, expanding the understanding of these compounds in photophysics and photochemistry (Es et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-6-10(8-14)7-13-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYKMVCYIHLMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

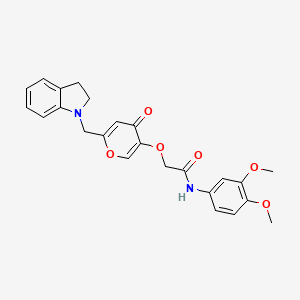

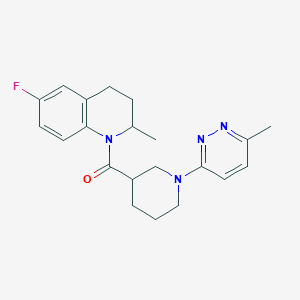

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)

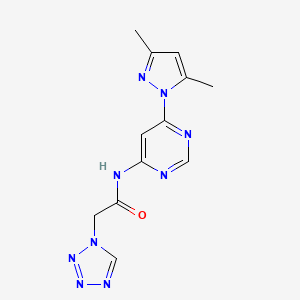

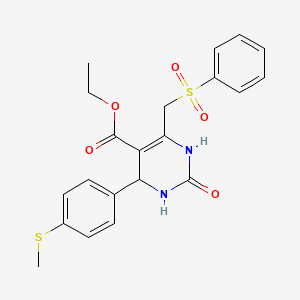

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)

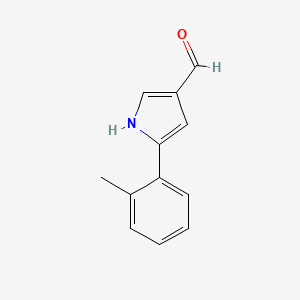

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)

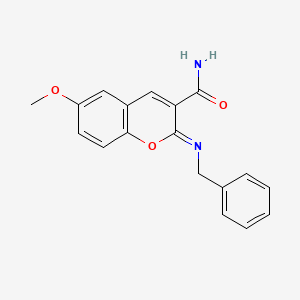

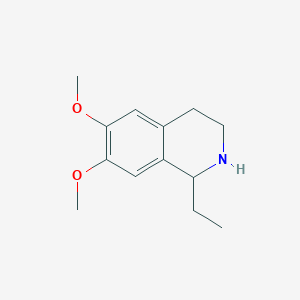

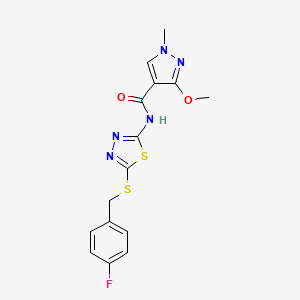

![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)